(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2S/c20-14-4-2-1-3-13(14)17(27)25-7-9-26(10-8-25)18-24-15-6-5-12(11-16(15)29-18)28-19(21,22)23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGHEXGUJJHBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent, such as trifluoromethoxybenzene, in the presence of a strong base.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the piperazine derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that specific thiazole-integrated compounds demonstrated promising results against colorectal cancer cells, with IC50 values indicating effective cytotoxicity .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HT29 (Colorectal) | 2.01 |
| Compound B | MCF-7 (Breast) | 5.71 |
| Compound C | HepG2 (Liver) | 6.14 |
Anticonvulsant Properties
The anticonvulsant potential of benzothiazole derivatives has been extensively studied. Compounds similar to the target molecule have shown efficacy in various seizure models, with some exhibiting high protection indices in electroshock tests . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticonvulsant properties, making this class of compounds suitable for further development.
| Analogue | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
| Analogue 2 | 24.38 | 88.23 | 3.6 |
Anti-mycobacterial Activity
Recent investigations have identified benzothiazole derivatives as promising candidates for anti-tubercular agents. The compound's structure allows it to interact with Mycobacterium tuberculosis effectively, with specific analogues demonstrating minimum inhibitory concentrations (MICs) in the nanomolar range . The presence of the trifluoromethoxy group is believed to enhance the compound's lipophilicity and biological activity.
| Compound | Strain Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | H37Rv | 0.09 |
| Compound E | MDR-MTB | 0.15 |
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Piperazine substituents (e.g., alkyl groups, fluorinated aromatics) significantly influence synthetic efficiency and physical properties. The target compound’s 6-trifluoromethoxy group may enhance metabolic stability compared to alkyl-substituted analogs .
- Fluorinated aryl groups (e.g., 2-fluorophenyl, trifluoromethylphenyl) are common in CNS-targeting agents due to improved blood-brain barrier penetration .
Variations in the Benzothiazole Core
Key Observations :
Challenges :
- Introducing the 6-trifluoromethoxy group may require specialized reagents (e.g., trifluoromethylating agents) or protective group strategies.
- Low yields in analogs (e.g., 28.1% for methylpiperazine derivative ) suggest steric or electronic hurdles in piperazine functionalization.
Biological Activity
The compound (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a benzo[d]thiazole moiety. The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
The compound's mechanism of action involves binding to specific receptors and enzymes, modulating their activity, and influencing various biochemical pathways. Research indicates that it may interact with neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance, compounds similar to (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone have demonstrated significant cytotoxic effects against various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
Table 1: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction |
| B7 | A549 | 3.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | Inhibition of IL-6 |
Neuropharmacological Effects
The compound's structural features suggest potential antidepressant and anxiolytic properties. Its interaction with serotonin receptors has been investigated, showing promise in modulating mood disorders . The piperazine component is often associated with anxiolytic effects, indicating that this compound may serve as a candidate for treating anxiety disorders.
Study 1: Antitumor Efficacy
In a recent study published in Frontiers in Chemistry, a series of benzothiazole derivatives were synthesized and evaluated for their antitumor activity. Among these, the derivative containing the trifluoromethoxy group exhibited enhanced cytotoxicity against non-small cell lung cancer cells compared to its analogs . The study confirmed that modifications to the benzothiazole nucleus significantly enhance anticancer activity.
Study 2: Neuropharmacological Investigation
A pharmacological evaluation conducted on piperazine derivatives indicated that compounds similar to (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibited significant MAO-B inhibitory activity. This suggests potential applications in treating neurodegenerative disorders by modulating monoamine levels in the brain .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with trifluoromethoxy-substituted carbonyl precursors under acidic conditions (e.g., polyphosphoric acid) .
Coupling the thiazole intermediate with piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Final acylation with 2-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous ethanol or DCM .
- Critical Parameters :
- Temperature control (e.g., reflux at 70–100°C for cyclization).
- Solvent selection (polar aprotic solvents like DMF for coupling steps).
- Purification via column chromatography (EtOAc/petroleum ether) to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : ¹⁹F NMR to resolve trifluoromethoxy and fluorophenyl signals; ¹H-¹³C HMBC to confirm piperazine-thiazole connectivity .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for structure refinement, particularly to resolve steric effects from the trifluoromethoxy group .
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., incomplete acylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Analytical Framework :
Assay Variability : Compare cell lines (e.g., HEK-293 vs. SH-SY5Y) and assay conditions (e.g., serum-free media vs. serum-containing) .
Structural Analog Analysis : Benchmark against analogs like (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone to isolate the role of the trifluoromethoxy group .
Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring consistency across replicates .
Q. What computational strategies predict the compound’s binding affinity for CNS targets (e.g., serotonin receptors)?
- In Silico Workflow :
Molecular Docking : AutoDock Vina or Schrödinger to model interactions with 5-HT₆/5-HT₇ receptors, leveraging the piperazine-thiazole scaffold’s flexibility .
MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes in lipid bilayers .
QSAR Models : Train models using datasets of benzothiazole-piperazine derivatives to correlate substituents (e.g., trifluoromethoxy) with activity .
Q. How does the trifluoromethoxy group influence metabolic stability and oxidative degradation pathways?
- Experimental Design :
LC-MS/MS Stability Studies : Incubate the compound in liver microsomes (human/rat) to identify metabolites (e.g., demethylation or sulfonation) .
Forced Degradation : Expose to H₂O₂ (0.3% v/v) or UV light to track decomposition products (HPLC tracking at 254 nm) .
DFT Calculations : Gaussian 09 to model electron-withdrawing effects of CF₃O− on bond dissociation energies .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Crystallization Protocols :
Solvent Screening : Use vapor diffusion with ethanol/water mixtures (70:30 v/v) to promote slow nucleation .
Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
Twinned Data Handling : SHELXD for deconvoluting overlapping reflections caused by crystal twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
